molecular formula C12H14ClNO B7578829 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

Cat. No. B7578829
M. Wt: 223.70 g/mol
InChI Key: MKXUAHCWELTXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone, also known as WIN 35428, is a chemical compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor that has gained significant attention in scientific research due to its potential applications in the treatment of various neurological disorders.

Mechanism of Action

2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This, in turn, enhances the activity of dopaminergic neurons, resulting in improved cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 are primarily related to its ability to increase dopamine levels in the brain. This leads to improved cognitive function, enhanced mood, and increased motivation. Additionally, it has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 in lab experiments include its high potency and selectivity for dopamine reuptake inhibition. However, its limitations include its potential for abuse and addiction, which may make it difficult to use in clinical settings.

Future Directions

There are several future directions for research on 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of other neurological disorders, and the exploration of its mechanisms of action at the molecular level.
In conclusion, 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 is a potent dopamine reuptake inhibitor that has shown promising results in scientific research for its potential therapeutic applications in the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 involves several steps, including the condensation of 3-phenyl-3-hydroxypropanal with 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, followed by chlorination with thionyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone 35428 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which plays a crucial role in regulating mood, motivation, and reward.

properties

IUPAC Name

2-chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-12(15)14-7-5-10-3-1-2-4-11(10)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUAHCWELTXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

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